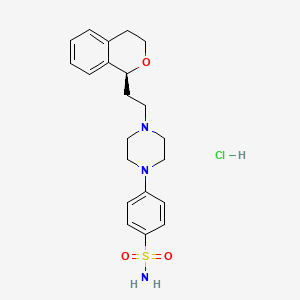

Sonepiprazole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸索内哌唑是一种化学化合物,以其对多巴胺 D4 受体的选择性拮抗作用而闻名。它属于苯基哌嗪类,并已对其在治疗精神疾病(如精神分裂症)中的潜在用途进行了研究。 与其他多巴胺受体拮抗剂不同,盐酸索内哌唑不表现出明显的锥体外系或神经内分泌副作用,使其成为神经药理学领域中备受关注的化合物 .

准备方法

合成路线和反应条件: 盐酸索内哌唑的合成涉及多个步骤,从制备核心苯基哌嗪结构开始。关键步骤包括:

哌嗪环的形成: 第一步涉及哌嗪环的合成,这是通过在碱性条件下使乙二胺与二卤代烷反应实现的。

异色满部分的连接: 异色满部分是通过亲核取代反应引入的,其中哌嗪环与异色满衍生物反应。

磺酰胺的形成:

工业生产方法: 盐酸索内哌唑的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化合成平台以确保高产率和纯度。反应条件得到仔细控制以最大程度地减少副产物并确保一致的质量。

反应类型:

氧化: 盐酸索内哌唑可以发生氧化反应,特别是在哌嗪环上,导致形成 N-氧化物。

还原: 还原反应可以在磺酰胺基团上发生,将其转化为相应的胺。

取代: 该化合物可以发生亲核取代反应,特别是在芳香环上,其中卤素原子可以被亲核试剂取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 在碱性条件下使用诸如胺和硫醇之类的亲核试剂。

主要产物:

氧化产物: 哌嗪环的 N-氧化物。

还原产物: 源自磺酰胺基团的胺。

取代产物: 取决于所用亲核试剂的各种取代衍生物。

科学研究应用

化学: 它用作研究选择性多巴胺受体拮抗作用和开发新型神经药理学药物的模型化合物。

生物学: 该化合物用于研究中,以了解多巴胺 D4 受体在认知功能和行为反应中的作用。

医学: 虽然最初是针对精神分裂症进行研究的,但其独特药理学特征使其成为研究其他精神和神经疾病的候选药物。

工业: 盐酸索内哌唑用于开发新型治疗剂,并用作药理学测定中的参考化合物。

作用机制

盐酸索内哌唑通过选择性拮抗多巴胺 D4 受体发挥作用。这种拮抗作用阻止多巴胺与这些受体结合,从而调节多巴胺能信号通路。该化合物不会显着影响其他多巴胺受体亚型,这有助于其独特的药理学特征。 分子靶标包括位于前额叶皮层和边缘系统的 D4 受体,这些受体与认知和情绪调节有关 .

类似化合物:

氟哌啶醇: D2 受体拮抗剂,具有显着的锥体外系副作用。

氯氮平: 一种广谱抗精神病药,在多种多巴胺受体亚型上具有活性。

奥氮平: 另一种抗精神病药,具有更广泛的受体谱,包括 D2 和血清素受体。

盐酸索内哌唑的独特性: 盐酸索内哌唑对 D4 受体的选择性使其有别于其他抗精神病药,这些药物通常靶向多种多巴胺受体亚型。 这种选择性降低了与多巴胺受体拮抗作用相关的副作用风险,例如运动障碍和激素失衡 .

相似化合物的比较

Haloperidol: A D2 receptor antagonist with significant extrapyramidal side effects.

Clozapine: A broad-spectrum antipsychotic with activity at multiple dopamine receptor subtypes.

Olanzapine: Another antipsychotic with a broader receptor profile, including D2 and serotonin receptors.

Uniqueness of Sonepiprazole Hydrochloride: this compound’s selectivity for D4 receptors sets it apart from other antipsychotics, which often target multiple dopamine receptor subtypes. This selectivity reduces the risk of side effects commonly associated with dopamine receptor antagonism, such as motor disturbances and hormonal imbalances .

生物活性

Sonepiprazole hydrochloride is a selective dopamine D4 receptor antagonist that has been investigated for its potential therapeutic effects in treating schizophrenia and other psychiatric disorders. This article reviews the biological activity of sonepiprazole, focusing on its pharmacological properties, mechanisms of action, and clinical findings.

Overview of this compound

Sonepiprazole (chemical structure: C19H22ClN3O) is designed to selectively block dopamine D4 receptors, which are predominantly located in the prefrontal cortex. The hypothesis behind its development stems from the observation that clozapine, an atypical antipsychotic, exhibits a high affinity for D4 receptors and may mediate its superior efficacy through this mechanism .

Sonepiprazole's primary action is as a selective antagonist at the dopamine D4 receptor. This receptor is implicated in various neuropsychological processes, including mood regulation and cognition. By blocking D4 receptors, sonepiprazole may influence dopaminergic signaling pathways that are dysregulated in schizophrenia and other mood disorders.

Receptor Binding Affinity

The binding affinity of sonepiprazole for dopamine receptors has been characterized in several studies. It shows a preferential affinity for the D4 receptor over other dopamine receptors (D1, D2, D3), which is crucial for its proposed therapeutic effects .

Efficacy in Clinical Trials

A notable clinical trial involved 467 hospitalized patients with schizophrenia who were treated with sonepiprazole, olanzapine, or placebo for six weeks. The primary endpoint was the change in scores on the Positive and Negative Syndrome Scale (PANSS). The results indicated no statistically significant differences between sonepiprazole and placebo across all efficacy endpoints, whereas olanzapine demonstrated significant improvements .

| Treatment Group | PANSS Change Score | Statistical Significance |

|---|---|---|

| Sonepiprazole | No significant change | p > 0.05 |

| Olanzapine | Significant decrease | p < 0.01 |

| Placebo | No significant change | p > 0.05 |

Effects on Insulin Secretion

Recent studies have explored the impact of sonepiprazole on insulin secretion from pancreatic β-cells. Research indicates that both D2 and D4 receptor stimulation can decrease insulin secretion, which may have implications for metabolic side effects commonly associated with antipsychotic medications .

Insulin Secretion Data

| Receptor Type | Effect on Insulin Secretion |

|---|---|

| D2 Agonist | Decreased (~40% of control) |

| D4 Antagonist | Decreased (~80% of control) |

Case Studies and Observational Data

In addition to randomized clinical trials, observational studies have provided insights into the real-world effectiveness of sonepiprazole. However, similar to clinical trial findings, these studies often report limited efficacy compared to other treatment options like olanzapine or risperidone.

属性

IUPAC Name |

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S.ClH/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21;/h1-8,21H,9-16H2,(H2,22,25,26);1H/t21-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMERFPJRWBLXAM-BOXHHOBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。